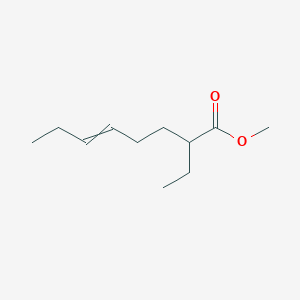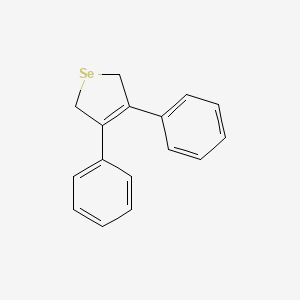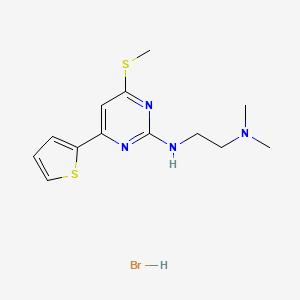![molecular formula C7H11NO2S B14309198 3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
3-[Amino(methyl-thio)methylene]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Amino(methyl-thio)methylene]pentane-2,4-dione is an organic compound with a unique structure that includes an amino group, a methylthio group, and a methylene group attached to a pentane-2,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Amino(methyl-thio)methylene]pentane-2,4-dione typically involves the reaction of diacetyl ketene with methylthioamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Amino(methyl-thio)methylene]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds. These products have diverse applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
3-[Amino(methyl-thio)methylene]pentane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and functionalized pyridines.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-[Amino(methyl-thio)methylene]pentane-2,4-dione include:
- 3-(Amino(substituted thio)methylene)pentane-2,4-dione
- 3-(Amino(methylthio)methylene)-2,4-pentanedione
- 3-(Amino(ethylthio)methylene)pentane-2,4-dione
Uniqueness
The presence of both the amino and methylthio groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H11NO2S |
|---|---|
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
methyl (Z)-2-acetyl-3-hydroxybut-2-enimidothioate |
InChI |
InChI=1S/C7H11NO2S/c1-4(9)6(5(2)10)7(8)11-3/h8-9H,1-3H3/b6-4-,8-7? |
Clé InChI |
HDGLBQMBDPJQNI-XCFKWOOQSA-N |
SMILES isomérique |
C/C(=C(\C(=O)C)/C(=N)SC)/O |
SMILES canonique |
CC(=C(C(=O)C)C(=N)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




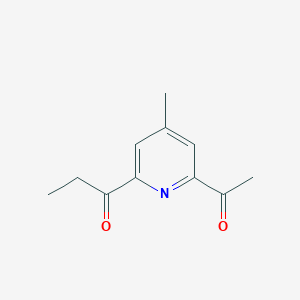
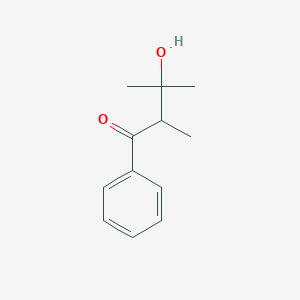
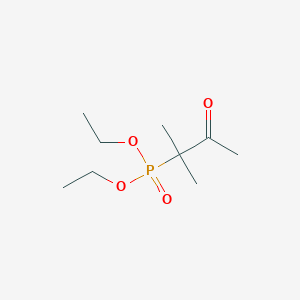
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)

![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
